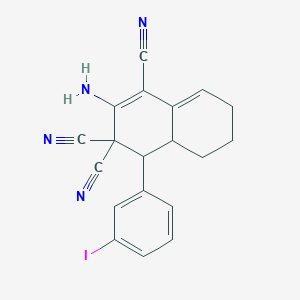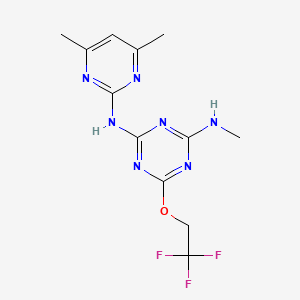
4-(2,5-dioxo-1-pyrrolidinyl)-N-isopropylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-dioxo-1-pyrrolidinyl)-N-isopropylbenzenesulfonamide, commonly known as DIAS, is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various types of cancer cells and plays a crucial role in tumor progression and metastasis. DIAS has been extensively studied for its potential as an anticancer agent and has shown promising results in preclinical studies.
Mechanism of Action
DIAS inhibits CA IX by binding to its active site and preventing the conversion of CO2 to bicarbonate. This leads to a decrease in pH and an increase in acidity, which in turn inhibits tumor cell growth and promotes apoptosis.
Biochemical and Physiological Effects:
DIAS has been shown to have a selective inhibitory effect on CA IX, with minimal inhibition of other carbonic anhydrase isoforms. This selectivity is important for reducing the potential for side effects. DIAS has also been shown to reduce tumor hypoxia and improve the efficacy of chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
DIAS has several advantages for use in lab experiments, including its selectivity for CA IX, its ability to reduce tumor hypoxia, and its potential to improve the efficacy of other anticancer therapies. However, DIAS also has limitations, including its potential for toxicity and the need for further research to determine its optimal dosage and administration.
Future Directions
There are several future directions for research on DIAS, including its potential as a therapeutic agent for various types of cancer, its use in combination with other anticancer therapies, and its potential for imaging and diagnostic applications. Further research is also needed to optimize its dosage and administration, as well as to evaluate its safety and efficacy in clinical trials.
Synthesis Methods
DIAS can be synthesized through a multistep process involving the reaction of N-isopropylbenzenesulfonamide with phosgene, followed by the reaction of the resulting intermediate with pyrrolidine-2,5-dione. The final product is obtained after purification through column chromatography.
Scientific Research Applications
DIAS has been studied for its potential as an anticancer agent, particularly in the treatment of hypoxic tumors. Hypoxia is a common characteristic of solid tumors and is associated with poor prognosis and resistance to therapy. CA IX is overexpressed in hypoxic tumors and plays a crucial role in regulating the tumor microenvironment. Inhibition of CA IX by DIAS has been shown to reduce tumor growth, metastasis, and angiogenesis in preclinical studies.
properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-9(2)14-20(18,19)11-5-3-10(4-6-11)15-12(16)7-8-13(15)17/h3-6,9,14H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORRUTYLKUMFGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)N2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-bromophenyl)-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5213064.png)
![methyl 4-chloro-3-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate](/img/structure/B5213072.png)
![4'-(4-iodophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5213079.png)


![2-fluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B5213090.png)
![5-({1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213097.png)

![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2,4,5-trimethoxybenzyl)amine](/img/structure/B5213110.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5213115.png)
![ethyl 6-methoxy-4-{[4-(4-morpholinyl)phenyl]amino}-3-quinolinecarboxylate hydrochloride](/img/structure/B5213125.png)
![11-(3,4-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5213127.png)
![2-[benzyl(methyl)amino]-N-(3-isoxazolylmethyl)-2-indanecarboxamide](/img/structure/B5213142.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1R)-1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5213149.png)